molecular formula C25H22N2O4S B2810834 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-48-6

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2810834
CAS RN: 866725-48-6
M. Wt: 446.52
InChI Key: GYVWTNQQMZAGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various autoimmune diseases.

Scientific Research Applications

Synthesis and Pharmacological Importance

Quinazolinone derivatives, including those similar to the specified compound, have been synthesized and evaluated for their pharmacological importance. Studies have demonstrated that these compounds exhibit significant anti-inflammatory, analgesic, and anti-bacterial activities. For example, the synthesis of 6-bromoquinazolinones and their derivatives has been explored for their potential pharmacological activities, highlighting the versatility of quinazolinone-based compounds in drug development (Rajveer et al., 2010).

Antitumor Activity

Quinazolinone analogs have been synthesized and evaluated for their in vitro antitumor activity. The development of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, underscoring the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Enzyme Inhibition

The exploration of quinazolinone and sulfonamide derivatives as enzyme inhibitors has been a notable area of research. For instance, studies on N-substituted derivatives of acetamide bearing piperidine moiety have shown promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases (Khalid et al., 2014).

Radiomodulatory Effects

Quinazolinone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their radiomodulatory effects. These studies have identified compounds that induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), suggesting their potential as antioxidant and radiomodulatory agents, which could have implications in reducing radiation-induced damage (Soliman et al., 2020).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-12-13-22-20(14-17)25(29)23(32(30,31)19-9-4-3-5-10-19)15-27(22)16-24(28)26-21-11-7-6-8-18(21)2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVWTNQQMZAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.